molecular formula C14H17N3O3S2 B1229280 1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea

1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea

Cat. No. B1229280
M. Wt: 339.4 g/mol
InChI Key: HREGNJSBSZZDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea is a sulfonamide.

Scientific Research Applications

Rubber Industry and Allergic Reactions

Thiourea compounds, including derivatives such as 1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea, are primarily utilized as accelerators in the rubber industry. Interestingly, they have been associated with allergic contact dermatitis, although instances are relatively rare. The compounds might provoke allergic reactions in individuals exposed to products like rubber, PVC plastic, adhesive, diazo paper, paints, glue remover, anticorrosive agents, fungicides, or pesticides that may contain thiourea compounds or its derivatives. Patch testing with a series of thiourea compounds is essential for diagnosing such allergic reactions (Kanerva, Estlander, & Jolanki, 1994).

Medical Imaging and Drug Development

In medical imaging, specific thiourea derivatives like [123I]ADAM have shown promise. These derivatives are utilized for in-vivo quantification of serotonin transporters (SERT) using single-photon emission computed tomography (SPECT) in humans. Studies have been conducted to determine the optimum equilibrium time for SERT quantification with [123I]ADAM and SPECT, proving its significance in neuropharmacology (Sacher et al., 2007). Moreover, [123I]ADAM's biodistribution and radiation dosimetry based on whole-body scans in healthy human volunteers have been investigated, suggesting its potential value as a tracer for SPECT imaging of serotonin receptors, with acceptable dosimetry and high brain uptake (Kauppinen et al., 2002).

Industrial Applications and Toxicology

Thiourea compounds are also involved in various industrial applications. For example, MK‐679, a potent and specific LTD4-receptor antagonist with a thiourea component, shows nonlinear pharmacokinetics and dose-dependent disposition in humans. It’s used in the pharmaceutical industry, and understanding its pharmacokinetics is crucial for drug development (Cheng et al., 1994). The metabolites of L-735,524, a potent HIV-1 protease inhibitor containing a thiourea radical, have been identified and characterized, indicating the significance of thiourea derivatives in the metabolism and pharmacokinetics of drugs (Balani et al., 1995).

properties

Product Name

1-[3-(Dimethylsulfamoyl)phenyl]-3-(2-furanylmethyl)thiourea

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

1-[3-(dimethylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C14H17N3O3S2/c1-17(2)22(18,19)13-7-3-5-11(9-13)16-14(21)15-10-12-6-4-8-20-12/h3-9H,10H2,1-2H3,(H2,15,16,21)

InChI Key

HREGNJSBSZZDHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=S)NCC2=CC=CO2

solubility

50.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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